REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[NH:37][C:35](=[O:36])[C@@H:34]2[N:38]([CH3:41])[C:39](=[O:40])[C@@H:18]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][C:27]4[CH:32]=[C:31]([CH2:33]2)[CH:30]=[CH:29][C:28]=4[OH:42])=[CH:22][CH:21]=3)[N:17]([CH3:43])[C:15](=[O:16])[C@@H:14]([CH3:44])[NH:13][C:11](=[O:12])[C@H:10]([CH2:45][C:46]2[CH:51]=[CH:50][C:49]([O:52][CH3:53])=[CH:48][CH:47]=2)[N:9]([CH3:54])[C:7](=[O:8])[C@H:6]([CH3:55])[NH:5][C:3]1=[O:4].[CH3:56][C@@H:57]1[NH:92][C:90](=[O:91])[C@@H:89]2[N:93]([CH3:96])[C:94](=[O:95])[C@@H:73]([CH2:74][C:75]3[CH:80]=[CH:79][C:78]([O:81][C:82]4[CH:87]=[C:86]([CH2:88]2)[CH:85]=[CH:84][C:83]=4[OH:97])=[CH:77][CH:76]=3)[N:72]([CH3:98])[C:70](=[O:71])[C@@H:69]([CH3:99])[NH:68][C:66](=[O:67])[C@H:65]([CH2:100][C:101]2[CH:106]=[CH:105][C:104]([O:107][CH3:108])=[CH:103][CH:102]=2)[N:64]([CH3:109])[C:62](=[O:63])[C@H:61]([CH3:110])[NH:60][C:58]1=[O:59].[CH3:111][C@@H:112]1[NH:147][C:145](=[O:146])[C@@H:144]2[N:148]([CH3:151])[C:149](=[O:150])[C@@H:128]([CH2:129][C:130]3[CH:135]=[CH:134][C:133]([O:136][C:137]4[CH:142]=[C:141]([CH2:143]2)[CH:140]=[CH:139][C:138]=4[OH:152])=[CH:132][CH:131]=3)[N:127]([CH3:153])[C:125](=[O:126])[C@@H:124]([CH3:154])[NH:123][C:121](=[O:122])[C@H:120]([CH2:155][C:156]2[CH:161]=[CH:160][C:159]([O:162][CH3:163])=[CH:158][CH:157]=2)[N:119]([CH3:164])[C:117](=[O:118])[C@H:116]([CH3:165])[NH:115][C:113]1=[O:114].[CH3:166][C@@H:167]1[NH:202][C:200](=[O:201])[C@@H:199]2[N:203]([CH3:206])[C:204](=[O:205])[C@@H:183]([CH2:184][C:185]3[CH:190]=[CH:189][C:188]([O:191][C:192]4[CH:197]=[C:196]([CH2:198]2)[CH:195]=[CH:194][C:193]=4[OH:207])=[CH:187][CH:186]=3)[N:182]([CH3:208])[C:180](=[O:181])[C@@H:179]([CH3:209])[NH:178][C:176](=[O:177])[C@H:175]([CH2:210][C:211]2[CH:216]=[CH:215][C:214]([O:217][CH3:218])=[CH:213][CH:212]=2)[N:174]([CH3:219])[C:172](=[O:173])[C@H:171]([CH3:220])[NH:170][C:168]1=[O:169].[OH2:221].O.O.O.O.O>C(O)(=O)C.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O>[CH3:1][C@@H:2]1[NH:37][C:35](=[O:36])[C@@H:34]2[N:38]([CH3:41])[C:39](=[O:40])[C@@H:18]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][C:27]4[CH:32]=[C:31]([CH2:33]2)[CH:30]=[CH:29][C:28]=4[OH:42])=[CH:22][CH:21]=3)[N:17]([CH3:43])[C:15](=[O:16])[C@@H:14]([CH3:44])[NH:13][C:11](=[O:12])[C@H:10]([CH2:45][C:46]2[CH:51]=[CH:50][C:49]([O:52][CH3:53])=[CH:48][CH:47]=2)[N:9]([CH3:54])[C:7](=[O:8])[C@H:6]([CH3:55])[NH:5][C:3]1=[O:4].[CH3:56][C@@H:57]1[NH:92][C:90](=[O:91])[C@@H:89]2[N:93]([CH3:96])[C:94](=[O:95])[C@@H:73]([CH2:74][C:75]3[CH:80]=[CH:79][C:78]([O:81][C:82]4[CH:87]=[C:86]([CH2:88]2)[CH:85]=[CH:84][C:83]=4[OH:97])=[CH:77][CH:76]=3)[N:72]([CH3:98])[C:70](=[O:71])[C@@H:69]([CH3:99])[NH:68][C:66](=[O:67])[C@H:65]([CH2:100][C:101]2[CH:106]=[CH:105][C:104]([O:107][CH3:108])=[CH:103][CH:102]=2)[N:64]([CH3:109])[C:62](=[O:63])[C@H:61]([CH3:110])[NH:60][C:58]1=[O:59].[CH3:111][C@@H:112]1[NH:147][C:145](=[O:146])[C@@H:144]2[N:148]([CH3:151])[C:149](=[O:150])[C@@H:128]([CH2:129][C:130]3[CH:135]=[CH:134][C:133]([O:136][C:137]4[CH:142]=[C:141]([CH2:143]2)[CH:140]=[CH:139][C:138]=4[OH:152])=[CH:132][CH:131]=3)[N:127]([CH3:153])[C:125](=[O:126])[C@@H:124]([CH3:154])[NH:123][C:121](=[O:122])[C@H:120]([CH2:155][C:156]2[CH:161]=[CH:160][C:159]([O:162][CH3:163])=[CH:158][CH:157]=2)[N:119]([CH3:164])[C:117](=[O:118])[C@H:116]([CH3:165])[NH:115][C:113]1=[O:114].[CH3:166][C@@H:167]1[NH:202][C:200](=[O:201])[C@@H:199]2[N:203]([CH3:206])[C:204](=[O:205])[C@@H:183]([CH2:184][C:185]3[CH:190]=[CH:189][C:188]([O:191][C:192]4[CH:197]=[C:196]([CH2:198]2)[CH:195]=[CH:194][C:193]=4[OH:207])=[CH:187][CH:186]=3)[N:182]([CH3:208])[C:180](=[O:181])[C@@H:179]([CH3:209])[NH:178][C:176](=[O:177])[C@H:175]([CH2:210][C:211]2[CH:216]=[CH:215][C:214]([O:217][CH3:218])=[CH:213][CH:212]=2)[N:174]([CH3:219])[C:172](=[O:173])[C@H:171]([CH3:220])[NH:170][C:168]1=[O:169].[OH2:221].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[C:23]1([OH:26])[CH:24]=[CH:25][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5.6.7.8,11.12.13,14.15.16.17.18.19.20.21.22|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing the
|
Type
|
EXTRACTION
|
Details
|
extract with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
drying the
|
Type
|
EXTRACTION
|
Details
|
extract over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the extract was subjected to distillation
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and the product was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |